2-Methoxyquinolin-6-ylboronic acid
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Overview
Description
2-Methoxyquinolin-6-ylboronic acid is a boronic acid derivative with the molecular formula C10H10BNO3 and a molecular weight of 203.00 g/mol . This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It serves as a versatile building block for the synthesis of various biologically active molecules, making it an essential tool in drug discovery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyquinolin-6-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs a palladium catalyst and a boronic acid reagent to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyquinolin-6-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products
Major products formed from these reactions include quinoline derivatives, alcohols, and substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Methoxyquinolin-6-ylboronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxyquinolin-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to desired biological effects . The compound’s unique structure allows it to participate in specific molecular pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxyquinolin-6-ylboronic acid include:
- 2-Methoxyquinoline
- 6-Bromo-2-methoxyquinoline
- 2-Methoxyquinolin-6-yl trifluoroborate
Uniqueness
What sets this compound apart from these similar compounds is its boronic acid group, which imparts unique reactivity and versatility in chemical synthesis. This functional group allows the compound to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(2-methoxyquinolin-6-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-2-7-6-8(11(13)14)3-4-9(7)12-10/h2-6,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHPYOBVPRULLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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